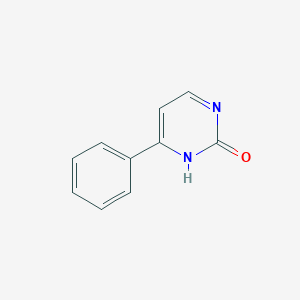

4-Phenylpyrimidin-2-ol

Description

Properties

IUPAC Name |

6-phenyl-1H-pyrimidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10-11-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDORHCBMWSQLIU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=NC(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00344734 | |

| Record name | 4-phenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38675-31-9 | |

| Record name | 4-phenylpyrimidin-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00344734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Phenylpyrimidin-2-ol from Chalcone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-phenylpyrimidin-2-ol from chalcone, a reaction of significant interest in medicinal chemistry due to the diverse biological activities of pyrimidine derivatives. This document details the underlying chemical principles, experimental methodologies, and quantitative data to support research and development in this area.

Introduction

Pyrimidine and its derivatives are fundamental heterocyclic compounds that form the backbone of nucleic acids and are present in a wide array of biologically active molecules.[1] The synthesis of pyrimidine rings is a cornerstone of medicinal chemistry, with numerous derivatives exhibiting therapeutic potential as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1] One of the most common and effective methods for synthesizing substituted pyrimidines is through the cyclocondensation of α,β-unsaturated ketones, known as chalcones, with urea or its analogs.[2][3] This guide focuses specifically on the synthesis of this compound, a representative member of this class of compounds.

Reaction Mechanism and Pathway

The synthesis of this compound from chalcone and urea proceeds via a base-catalyzed cyclocondensation reaction. The generally accepted mechanism involves the following key steps:[2][4]

-

Michael Addition: The reaction is initiated by the nucleophilic attack of a nitrogen atom from urea on the β-carbon of the α,β-unsaturated carbonyl system of the chalcone. This step is typically facilitated by a basic catalyst, such as potassium hydroxide.

-

Intramolecular Cyclization: The resulting intermediate then undergoes an intramolecular cyclization, where the second nitrogen atom of the urea attacks the carbonyl carbon of the former chalcone moiety.

-

Dehydration: The cyclic intermediate subsequently eliminates a molecule of water to form the stable aromatic pyrimidine ring.

The overall reaction transforms the linear chalcone structure into a heterocyclic pyrimidine system.

Reaction Pathway Diagram

Caption: Reaction pathway for the synthesis of this compound.

Experimental Protocols

The synthesis of this compound from chalcone is typically a two-step process: the synthesis of the chalcone precursor followed by its cyclization with urea. Both conventional heating and microwave-assisted methods have been reported.

Step 1: Synthesis of Chalcone (Claisen-Schmidt Condensation)

Chalcones are generally prepared via a base-catalyzed Claisen-Schmidt condensation between an appropriate benzaldehyde and acetophenone.[5][6]

Materials:

-

Substituted benzaldehyde (0.01 mol)

-

Acetophenone (0.01 mol, 1.2 g)

-

Ethanol (10 mL)

-

40% aqueous potassium hydroxide solution (10 mL)

-

Dilute HCl

-

Ice

Procedure:

-

Dissolve the substituted benzaldehyde (0.01 mol) and acetophenone (0.01 mol) in ethanol (10 mL) in a flask with constant stirring.[5][6]

-

Slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture while maintaining stirring.[5][6]

-

Continue stirring the reaction mixture at room temperature for 3 hours.[5][6]

-

Monitor the reaction progress using thin-layer chromatography (TLC).[5][6]

-

After completion, place the reaction mixture in a refrigerator overnight.[5][6]

-

Filter the resulting precipitate and wash it with cold water until the washings are neutral to litmus paper. If necessary, acidify with dilute HCl.[5][6]

-

The crude chalcone can be purified by recrystallization from a suitable solvent, such as ethanol.

Step 2: Synthesis of this compound

3.2.1. Conventional Heating Method

Materials:

-

Chalcone (0.01 mol)

-

Urea (0.01 mol, 0.6 g)

-

Ethanol (95%, 10 mL)

-

40% aqueous potassium hydroxide solution (10 mL)

-

Dilute HCl

-

Ice

Procedure:

-

In a round-bottom flask, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).[5]

-

Slowly add the 40% aqueous potassium hydroxide solution (10 mL) to the mixture with constant stirring.[5]

-

Reflux the reaction mixture on a water bath for 4 hours.[5]

-

Monitor the reaction's completion via TLC.[5]

-

Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.[5]

-

Neutralize the solution by adding dilute HCl, which will cause the product to precipitate.[5]

-

Filter the precipitate, wash it with water, and dry it thoroughly.[5]

-

Recrystallize the crude product from rectified spirit to obtain pure this compound.[5]

3.2.2. Microwave-Assisted Method

Materials:

-

Chalcone (0.01 mol)

-

Urea (0.01 mol, 0.6 g)

-

Ethanol (95%, 10 mL)

-

40% aqueous potassium hydroxide solution (10 mL)

-

Dilute HCl

-

Ice

Procedure:

-

In a microwave-safe vessel, dissolve the chalcone (0.01 mol) and urea (0.01 mol) in 95% ethanol (10 mL).[5][6]

-

Slowly add the 40% aqueous potassium hydroxide solution (10 mL) with constant stirring.[5][6]

-

Place the reaction mixture in a microwave reactor and irradiate at a power level of 210 W for 7-10 minutes.[5][6]

-

After completion, cool the mixture to room temperature and pour it into ice-cold water.[5][6]

-

Neutralize with dilute HCl to precipitate the product.[5][6]

-

Purify the product by recrystallization from rectified spirit.[5]

Quantitative Data Summary

The yield of this compound derivatives can vary significantly depending on the substituents on the chalcone and the reaction conditions employed. The following table summarizes reported yields from various studies.

| Precursor Chalcone Substituents | Reaction Conditions | Solvent | Catalyst | Reaction Time | Yield (%) | Reference |

| Unsubstituted | Conventional Heating | Ethanol | KOH | 4 h | 58-65 | [7] |

| Unsubstituted | Microwave (210 W) | Ethanol | KOH | 7-10 min | up to 85 | [7] |

| Various Substituents | Conventional Heating | Ethanol | - | 12 h | 18-51 | [1] |

| Various Substituents | UV Irradiation | Ethanol | - | - | 40-88 | [1] |

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis and purification of this compound.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound from chalcone is a robust and versatile method for accessing this important class of heterocyclic compounds. Both conventional heating and microwave-assisted protocols have proven effective, with the latter offering advantages in terms of reduced reaction times and potentially higher yields.[5][7] The straightforward nature of this two-step synthesis, beginning with the Claisen-Schmidt condensation to form the chalcone precursor, makes it an accessible route for many research laboratories. The methodologies and data presented in this guide provide a solid foundation for the synthesis and further investigation of this compound and its derivatives for various applications, particularly in the field of drug discovery and development.

References

An In-depth Technical Guide on the Physicochemical Properties of 4-Phenylpyrimidin-2-ol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Phenylpyrimidin-2-ol, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its key structural and physical characteristics, details experimental protocols for its synthesis and analysis, and situates its potential biological relevance within the context of kinase inhibition pathways.

Core Physicochemical Properties

This compound (CAS No: 38675-31-9) is a substituted pyrimidine with a molecular formula of C₁₀H₈N₂O.[1] The presence of the phenyl group and the hydroxylated pyrimidine ring imparts specific chemical characteristics that are crucial for its interaction with biological targets. The compound exists in tautomeric forms, predominantly the keto form, 6-phenyl-1H-pyrimidin-2-one. This tautomerism can significantly influence its hydrogen bonding capabilities and overall biological activity.

Quantitative Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. It is important to note that while some values are experimentally derived, others are predicted based on computational models.

| Property | Value | Source |

| Molecular Formula | C₁₀H₈N₂O | [1] |

| Molecular Weight | 172.18 g/mol | [1] |

| CAS Number | 38675-31-9 | [1] |

| Appearance | White to off-white crystalline solid (predicted) | |

| Purity | Typically 95% | [1] |

| Density (predicted) | 1.2 ± 0.1 g/cm³ | [2] |

| Boiling Point (predicted) | 423.6 ± 38.0 °C at 760 mmHg | [2] |

| Flash Point (predicted) | 210.0 ± 26.8 °C | [2] |

| LogP (predicted) | 0.15 - 1.9 | |

| pKa (predicted) | 8.5 ± 0.2 (acidic), 1.5 ± 0.3 (basic) | |

| Solubility | Predicted to be sparingly soluble in water, soluble in organic solvents like ethanol and DMSO. |

Experimental Protocols

Detailed methodologies are essential for the synthesis, purification, and characterization of this compound to ensure reproducibility and accuracy in research findings.

Synthesis of this compound

A common and effective method for the synthesis of 4-substituted-2-pyrimidinols involves the condensation of a β-dicarbonyl compound or its equivalent with urea. For this compound, benzoylacetaldehyde or a suitable precursor can be reacted with urea in the presence of an acid or base catalyst.

Materials:

-

Benzoylacetaldehyde dimethyl acetal

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

Sodium Hydroxide

-

Diatomaceous earth

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Hydrolysis of Acetal: A mixture of benzoylacetaldehyde dimethyl acetal and dilute hydrochloric acid is heated to reflux to generate the free benzoylacetaldehyde.

-

Condensation: The resulting solution is neutralized, and urea, along with a sodium ethoxide solution in ethanol, is added.

-

Reflux: The reaction mixture is refluxed for several hours to facilitate the cyclocondensation reaction.

-

Work-up: After cooling, the reaction mixture is poured into ice water and acidified to precipitate the crude product.

-

Purification: The crude solid is collected by filtration, washed with cold water, and then purified by recrystallization from a suitable solvent such as ethanol, often with the use of activated charcoal to remove colored impurities.

Characterization Protocols

The melting point of the purified this compound can be determined using a standard melting point apparatus.

Procedure:

-

A small amount of the dry, crystalline product is packed into a capillary tube.

-

The capillary tube is placed in the melting point apparatus.

-

The sample is heated at a steady rate (e.g., 2 °C/min).

-

The temperature range from the first appearance of liquid to the complete melting of the solid is recorded. A sharp melting range (typically ≤ 2°C) is indicative of high purity.[3]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is used to identify the number and types of hydrogen atoms in the molecule. Key signals would include those for the aromatic protons of the phenyl ring and the protons on the pyrimidine ring. The chemical shifts and coupling patterns provide crucial information about the connectivity of the atoms.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments in the molecule, including the carbonyl carbon in the keto tautomer and the carbons of the phenyl and pyrimidine rings.

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Characteristic absorption bands would include:

-

N-H stretching vibrations (around 3200-3400 cm⁻¹)

-

C=O stretching of the keto tautomer (around 1650-1700 cm⁻¹)

-

C=C and C=N stretching of the aromatic rings (around 1400-1600 cm⁻¹)

-

C-H stretching of the aromatic rings (above 3000 cm⁻¹)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. The molecular ion peak (M+) should correspond to the molecular weight of this compound (172.18 g/mol ).

Mandatory Visualizations

Logical Workflow for Synthesis and Characterization

The following diagram illustrates the logical workflow from starting materials to the fully characterized this compound.

References

An In-Depth Technical Guide to 4-Phenylpyrimidin-2-ol (CAS: 38675-31-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Phenylpyrimidin-2-ol (CAS: 38675-31-9), a heterocyclic building block with potential applications in medicinal chemistry and drug discovery. This document outlines the physicochemical properties, synthesis methodology, and potential biological activities of this compound. Detailed experimental protocols, data tables for easy reference, and visualizations of key processes are included to support researchers in their understanding and utilization of this molecule.

Introduction

This compound is a pyrimidine derivative with a phenyl substituent at the 4-position. The pyrimidine scaffold is a core structure in numerous biologically active compounds, including antiviral, antibacterial, and anticancer agents.[1] The presence of the phenyl group and the hydroxyl group on the pyrimidine ring suggests potential for various intermolecular interactions, making it an interesting candidate for biological screening. Initial research indicates a potential role in modulating the bradykinin and serotonin systems, suggesting its relevance in neuroscience and inflammation research.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the compound's behavior in various experimental settings.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 38675-31-9 | N/A |

| Molecular Formula | C₁₀H₈N₂O | [2] |

| Molecular Weight | 172.18 g/mol | [2] |

| Appearance | White to off-white crystalline solid | Inferred |

| Melting Point | Not available | N/A |

| Boiling Point | Not available | N/A |

| Solubility | Soluble in organic solvents such as DMSO and methanol | Inferred |

| Purity | Typically >95% | [2] |

Synthesis

The synthesis of this compound can be achieved through a multi-step process involving a Biginelli-like condensation followed by an aromatization step.

Synthesis Workflow

The overall synthetic workflow is depicted in the following diagram:

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one (Biginelli-like Condensation)

This step involves the acid-catalyzed one-pot condensation of benzaldehyde, ethyl acetoacetate, and urea.

-

Materials:

-

Benzaldehyde

-

Ethyl acetoacetate

-

Urea

-

Ethanol

-

Concentrated Hydrochloric Acid

-

-

Procedure:

-

In a round-bottom flask, combine equimolar amounts of benzaldehyde, ethyl acetoacetate, and a slight excess of urea in ethanol.

-

Add a catalytic amount of concentrated hydrochloric acid to the mixture.

-

Reflux the mixture with stirring for 4-6 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to facilitate precipitation.

-

Collect the solid product by vacuum filtration and wash with cold ethanol.

-

Recrystallize the crude product from ethanol to obtain pure 5-ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one.

-

Step 2: Aromatization of 5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

This step involves the oxidation of the dihydropyrimidine ring to form the aromatic pyrimidine ring.

-

Materials:

-

5-Ethoxycarbonyl-4-phenyl-3,4-dihydropyrimidin-2(1H)-one

-

Oxidizing agent (e.g., Chromium trioxide, DDQ)

-

Appropriate solvent (e.g., Acetic acid, Dioxane)

-

-

Procedure:

-

Dissolve the dihydropyrimidinone intermediate in a suitable solvent in a round-bottom flask.

-

Slowly add the oxidizing agent to the solution while stirring. The reaction may be exothermic, so cooling might be necessary.

-

Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitor by TLC).

-

Quench the reaction by adding a suitable quenching agent (e.g., sodium sulfite solution for CrO₃).

-

Extract the product into an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

Potential Biological Activity and Signaling Pathways

Preliminary information suggests that this compound may interact with the Bradykinin B2 receptor and modulate the serotonin pathway . These interactions could lead to a range of physiological effects.

Bradykinin B2 Receptor Signaling

The Bradykinin B2 receptor is a G-protein coupled receptor (GPCR) involved in inflammation, pain, and vasodilation. Its activation typically leads to the stimulation of phospholipase C (PLC) and subsequent downstream signaling.

Serotonin Pathway Modulation

This compound may also influence the serotonin system, potentially by acting as a serotonin reuptake inhibitor (SSRI) or by interacting with serotonin receptors.

Experimental Protocols for Biological Evaluation

To investigate the potential biological activities of this compound, the following experimental protocols can be employed.

Bradykinin B2 Receptor Binding Assay

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the Bradykinin B2 receptor.

-

Materials:

-

HEK293 cells stably expressing the human Bradykinin B2 receptor

-

[³H]-Bradykinin (radioligand)

-

Unlabeled Bradykinin (for non-specific binding)

-

This compound (test compound)

-

Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂)

-

Scintillation cocktail

-

Glass fiber filters

-

-

Procedure:

-

Prepare cell membranes from HEK293 cells expressing the Bradykinin B2 receptor.

-

In a 96-well plate, add a fixed concentration of [³H]-Bradykinin to each well.

-

For total binding, add binding buffer.

-

For non-specific binding, add a high concentration of unlabeled Bradykinin.

-

For competition binding, add varying concentrations of this compound.

-

Add the cell membrane preparation to each well to initiate the binding reaction.

-

Incubate the plate at room temperature for a specified time to reach equilibrium.

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

Calculate specific binding and determine the Ki value for this compound using appropriate software.

-

Serotonin Transporter (SERT) Inhibition Assay

This protocol describes an assay to measure the inhibition of serotonin reuptake by this compound.

-

Materials:

-

Cells expressing the human serotonin transporter (e.g., HEK293-hSERT cells)

-

[³H]-Serotonin (substrate)

-

Known SERT inhibitor (e.g., Fluoxetine, for positive control)

-

This compound (test compound)

-

Uptake buffer (e.g., Krebs-Ringer-HEPES buffer)

-

-

Procedure:

-

Plate the HEK293-hSERT cells in a 96-well plate and allow them to adhere overnight.

-

Wash the cells with uptake buffer.

-

Pre-incubate the cells with varying concentrations of this compound or the positive control for a short period.

-

Initiate the uptake by adding a fixed concentration of [³H]-Serotonin to each well.

-

Incubate for a defined time at 37°C.

-

Terminate the uptake by rapidly washing the cells with ice-cold uptake buffer.

-

Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Determine the IC₅₀ value for this compound by plotting the percentage of inhibition against the compound concentration.

-

Conclusion

This compound is a heterocyclic compound with potential for further investigation in the field of drug discovery. Its synthesis is achievable through established chemical transformations. The preliminary suggestions of its interaction with the bradykinin and serotonin systems provide a starting point for more detailed pharmacological evaluation. The experimental protocols and data presented in this guide are intended to facilitate future research into the biological activities and therapeutic potential of this molecule. Further studies are warranted to fully elucidate its mechanism of action and to explore its efficacy in relevant disease models.

References

Spectroscopic Profile of 4-Phenylpyrimidin-2-ol: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-phenylpyrimidin-2-ol, a heterocyclic compound of interest to researchers and scientists in drug development. This document presents typical nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside detailed experimental protocols for acquiring such spectra.

Core Spectroscopic Data

The following tables summarize the expected quantitative data for this compound based on standard spectroscopic techniques. These values are predictive and may vary slightly based on experimental conditions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~11.0 - 13.0 | br s | 1H | N-H (pyrimidinol) |

| ~8.3 - 8.5 | d | 1H | H-6 (pyrimidinol) |

| ~7.8 - 8.0 | m | 2H | ortho-H (phenyl) |

| ~7.4 - 7.6 | m | 3H | meta, para-H (phenyl) |

| ~6.7 - 6.9 | d | 1H | H-5 (pyrimidinol) |

Solvent: DMSO-d₆

¹³C NMR (Carbon NMR) Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~160 - 165 | C=O (pyrimidinol) |

| ~155 - 160 | C-4 (pyrimidinol) |

| ~150 - 155 | C-6 (pyrimidinol) |

| ~135 - 140 | C-ipso (phenyl) |

| ~128 - 132 | C-para (phenyl) |

| ~127 - 130 | C-ortho (phenyl) |

| ~125 - 128 | C-meta (phenyl) |

| ~105 - 110 | C-5 (pyrimidinol) |

Solvent: DMSO-d₆

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3200 - 2800 | Broad | O-H and N-H stretching (H-bonding) |

| 3100 - 3000 | Medium | C-H stretching (aromatic) |

| ~1670 | Strong | C=O stretching (pyrimidinone tautomer) |

| ~1600, ~1580, ~1470 | Medium-Strong | C=C and C=N stretching (aromatic rings) |

| ~1250 | Medium | C-N stretching |

| 770 - 730 | Strong | C-H bending (out-of-plane, monosubstituted benzene) |

| 700 - 650 | Strong | C-H bending (out-of-plane, aromatic) |

Mass Spectrometry (MS)

| m/z | Relative Intensity (%) | Assignment |

| 172.06 | 100 | [M]⁺ (Molecular Ion) |

| 173.07 | ~11 | [M+1]⁺ |

| 144 | Moderate | [M-CO]⁺ |

| 117 | Moderate | [M-HCN-CO]⁺ |

| 104 | High | [C₇H₆N]⁺ |

| 77 | High | [C₆H₅]⁺ |

Ionization Method: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

-

The solution is transferred to a 5 mm NMR tube.

-

A small amount of tetramethylsilane (TMS) can be added as an internal standard (δ 0.00 ppm), although referencing to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H and δ ~39.52 ppm for ¹³C) is also common.

Instrumentation and Data Acquisition:

-

Spectrometer: A 400 MHz (or higher) NMR spectrometer is utilized.

-

¹H NMR:

-

The sample is placed in the spectrometer and the magnetic field is shimmed to homogeneity.

-

A standard one-pulse sequence is used to acquire the spectrum.

-

Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

-

-

¹³C NMR:

-

A proton-decoupled pulse sequence (e.g., PENDANT or DEPT) is employed.

-

A larger number of scans (e.g., 1024 or more) is required due to the lower natural abundance of ¹³C.

-

A wider spectral width is used compared to ¹H NMR.

-

Data Processing:

-

The acquired Free Induction Decay (FID) is Fourier transformed.

-

Phase correction and baseline correction are applied to the resulting spectrum.

-

Chemical shifts are referenced to TMS or the residual solvent peak.

-

Integration of the ¹H NMR signals is performed to determine the relative number of protons.

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

-

A small amount of the solid this compound sample is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

A pressure arm is engaged to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition:

-

Spectrometer: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

A background spectrum of the empty ATR crystal is recorded.

-

The sample spectrum is then acquired.

-

Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

-

The spectrum is recorded in the mid-IR range (4000-400 cm⁻¹).

Data Processing:

-

The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

The resulting spectrum is analyzed for the presence of characteristic absorption bands corresponding to the functional groups in the molecule.

Mass Spectrometry (MS)

Sample Introduction and Ionization (Electron Ionization - EI):

-

A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC).

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

Mass Analysis:

-

The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).

Detection and Data Processing:

-

The separated ions are detected, and their abundance is recorded.

-

A mass spectrum is generated, plotting the relative intensity of the ions as a function of their m/z ratio.

-

The molecular ion peak is identified, and the fragmentation pattern is analyzed to provide structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Crystal Structure of 4-Phenylpyrimidin-2-ol: A Comprehensive Analysis

Despite extensive searches of chemical and crystallographic databases, the complete crystal structure of 4-phenylpyrimidin-2-ol has not been publicly reported. Therefore, a detailed technical guide on its specific crystal structure analysis, including quantitative data and experimental protocols, cannot be provided at this time.

This guide typically would provide an in-depth analysis of the three-dimensional arrangement of atoms and molecules in the crystalline state of this compound. Such an analysis is crucial for understanding its physicochemical properties, which is of significant interest to researchers, scientists, and professionals in drug development. The lack of a published crystal structure, including a Crystallographic Information File (CIF), prevents the detailed exploration of its unit cell parameters, bond lengths, bond angles, and intermolecular interactions.

For the benefit of researchers interested in this or related compounds, this document will outline the general methodologies and theoretical frameworks that would be applied to the crystal structure analysis of a compound like this compound, should the data become available.

Hypothetical Experimental and Analytical Workflow

Should single crystals of this compound be successfully grown, the following experimental and computational workflow would be employed for its crystal structure analysis.

Figure 1: A generalized workflow for the crystal structure analysis of a small organic molecule like this compound.

Synthesis and Crystallization

The initial step involves the chemical synthesis of this compound followed by rigorous purification to ensure high sample purity, which is critical for obtaining high-quality crystals. Various crystallization techniques, such as slow evaporation from a suitable solvent, vapor diffusion, or cooling crystallization, would then be employed to grow single crystals of sufficient size and quality for X-ray diffraction analysis.

Single-Crystal X-ray Diffraction (SCXRD)

A suitable single crystal would be mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms in a specific pattern of spots of varying intensity. These diffraction data are collected by a detector.

Structure Solution and Refinement

The collected diffraction data are processed to determine the unit cell dimensions and space group of the crystal. The initial atomic positions are determined using computational methods such as direct methods or Patterson synthesis. This initial model is then refined against the experimental data using least-squares methods. This iterative process adjusts the atomic coordinates, and thermal displacement parameters to achieve the best possible fit between the calculated and observed diffraction patterns.

Presentation of Crystallographic Data

Once a crystal structure is solved and refined, the quantitative data is typically presented in a series of standardized tables.

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters for this compound.

| Parameter | Value |

| Empirical formula | C₁₀H₈N₂O |

| Formula weight | 172.18 g/mol |

| Temperature | 293(2) K |

| Wavelength | 0.71073 Å |

| Crystal system | To be determined |

| Space group | To be determined |

| Unit cell dimensions | a = TBD Å, α = TBD °b = TBD Å, β = TBD °c = TBD Å, γ = TBD ° |

| Volume | TBD ų |

| Z | TBD |

| Density (calculated) | TBD Mg/m³ |

| Absorption coefficient | TBD mm⁻¹ |

| F(000) | TBD |

| Crystal size | TBD x TBD x TBD mm³ |

| Theta range for data collection | TBD to TBD ° |

| Index ranges | TBD |

| Reflections collected | TBD |

| Independent reflections | TBD [R(int) = TBD] |

| Completeness to theta | TBD % |

| Absorption correction | TBD |

| Max. and min. transmission | TBD and TBD |

| Refinement method | Full-matrix least-squares on F² |

| Data / restraints / parameters | TBD / TBD / TBD |

| Goodness-of-fit on F² | TBD |

| Final R indices [I>2sigma(I)] | R1 = TBD, wR2 = TBD |

| R indices (all data) | R1 = TBD, wR2 = TBD |

| Largest diff. peak and hole | TBD and TBD e.Å⁻³ |

Table 2: Hypothetical Selected Bond Lengths (Å) and Bond Angles (°) for this compound.

| Bond | Length (Å) | Atoms | Angle (°) |

| N1-C2 | TBD | C6-N1-C2 | TBD |

| C2-N3 | TBD | N1-C2-N3 | TBD |

| N3-C4 | TBD | C2-N3-C4 | TBD |

| C4-C5 | TBD | N3-C4-C5 | TBD |

| C5-C6 | TBD | C4-C5-C6 | TBD |

| C6-N1 | TBD | C5-C6-N1 | TBD |

| C4-C7 | TBD | N3-C4-C7 | TBD |

| C2-O1 | TBD | N1-C2-O1 | TBD |

Conclusion

While a definitive analysis of the crystal structure of this compound is not currently possible due to the absence of published experimental data, the methodologies for such an analysis are well-established. The synthesis and successful crystallization of this compound would be the first critical step toward its full structural elucidation. The resulting crystallographic data would provide invaluable insights for chemists and drug development professionals, enabling a deeper understanding of its structure-property relationships and guiding the design of new functional molecules. Researchers are encouraged to pursue the crystallization and structure determination of this compound and to deposit the data in public repositories to advance the field.

An In-depth Technical Guide to the Solubility of 4-Phenylpyrimidin-2-ol in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to determine the solubility of 4-Phenylpyrimidin-2-ol in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on delivering detailed experimental protocols and frameworks for data presentation, empowering researchers to generate and standardize their own solubility data.

Introduction to the Solubility of this compound

This compound is a heterocyclic compound with a molecular formula of C₁₀H₈N₂O and a molecular weight of 172.18 g/mol [1]. Understanding its solubility in various organic solvents is crucial for a wide range of applications in drug discovery and development, including formulation, synthesis, purification, and in-vitro/in-vivo testing. The solubility of a compound is influenced by its physicochemical properties such as its crystal structure, pKa, and the nature of the solvent (polarity, hydrogen bonding capacity, etc.)[2][3].

This guide outlines the established methods for determining both thermodynamic and kinetic solubility, providing researchers with the tools to accurately assess the solubility profile of this compound.

Quantitative Solubility Data

Table 1: Experimental Solubility of this compound in Organic Solvents

| Organic Solvent | Temperature (°C) | Method Used | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| e.g., Methanol | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Ethanol | e.g., 25 | e.g., HPLC | |||

| e.g., Acetone | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Dimethyl Sulfoxide (DMSO) | e.g., 25 | e.g., HPLC | |||

| e.g., N,N-Dimethylformamide (DMF) | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Tetrahydrofuran (THF) | e.g., 25 | e.g., HPLC | |||

| e.g., Ethyl Acetate | e.g., 25 | e.g., Shake-Flask | |||

| e.g., Chloroform | e.g., 25 | e.g., HPLC |

Experimental Protocols for Solubility Determination

The following are detailed protocols for determining the thermodynamic and kinetic solubility of this compound.

3.1. Thermodynamic Solubility Determination (Shake-Flask Method)

Thermodynamic solubility represents the equilibrium solubility of a compound and is considered the "gold standard" for solubility measurement[3][4]. The shake-flask method is a common and reliable technique for this determination[3][5].

Objective: To determine the equilibrium solubility of this compound in a given organic solvent.

Materials:

-

This compound (solid)

-

Selected organic solvent (e.g., methanol, ethanol, DMSO)

-

Glass vials with screw caps

-

Orbital shaker or thermomixer

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation: Add an excess amount of solid this compound to a glass vial. The excess solid is crucial to ensure that a saturated solution is formed[3].

-

Solvent Addition: Add a known volume of the selected organic solvent to the vial.

-

Equilibration: Tightly cap the vial and place it in an orbital shaker or thermomixer. Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period to reach equilibrium. This typically requires 24 to 72 hours[4][6].

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Alternatively, centrifuge the vial to pellet the undissolved solid.

-

Sample Collection: Carefully withdraw a sample of the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any remaining solid particles.

-

Dilution: Dilute the filtered saturated solution with a known volume of the solvent to bring the concentration within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of this compound[7][8].

-

Calculation: Calculate the solubility by taking into account the dilution factor.

3.2. Kinetic Solubility Determination

Kinetic solubility is a high-throughput method often used in early drug discovery to assess the apparent solubility of a compound from a DMSO stock solution[2][4].

Objective: To rapidly assess the solubility of this compound from a DMSO stock solution in an aqueous buffer or organic solvent.

Materials:

-

This compound stock solution in DMSO (e.g., 10 mM)

-

Aqueous buffer (e.g., PBS pH 7.4) or organic solvent

-

96-well microtiter plates

-

Plate reader with nephelometric or UV-Vis detection capabilities

-

Automated liquid handler (optional)

Procedure:

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO[9].

-

Plate Preparation: Dispense the aqueous buffer or organic solvent into the wells of a 96-well plate.

-

Compound Addition: Add a small volume of the DMSO stock solution to the wells. The final DMSO concentration should typically be low (e.g., <1%) to minimize its effect on solubility[3].

-

Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a constant temperature with shaking[4].

-

Detection (Nephelometry): Measure the light scattering of the solutions in a nephelometer. An increase in turbidity indicates precipitation of the compound[2].

-

Detection (UV-Vis): Alternatively, filter the solutions using a filter plate and measure the absorbance of the filtrate in a UV-Vis plate reader at the λmax of this compound[4].

-

Data Analysis: Determine the concentration at which precipitation occurs (for nephelometry) or the concentration of the dissolved compound (for UV-Vis) by comparing with a calibration curve.

Visualizations

4.1. Experimental Workflow for Thermodynamic Solubility Determination

The following diagram illustrates the workflow for determining the thermodynamic solubility of this compound using the shake-flask method with HPLC analysis.

Caption: Workflow for Thermodynamic Solubility Determination.

4.2. Factors Influencing Solubility

The solubility of this compound is a multifactorial property. The following diagram illustrates the key factors and their relationships that influence the solubility of an organic compound.

Caption: Factors Influencing Compound Solubility.

References

- 1. This compound | 38675-31-9 | NBA67531 | Biosynth [biosynth.com]

- 2. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. enamine.net [enamine.net]

- 5. bioassaysys.com [bioassaysys.com]

- 6. In-vitro Thermodynamic Solubility [protocols.io]

- 7. pharmaguru.co [pharmaguru.co]

- 8. improvedpharma.com [improvedpharma.com]

- 9. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

Tautomerism in 4-Phenylpyrimidin-2-ol Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the fundamental principles and practical methodologies for studying the tautomeric equilibrium of 4-phenylpyrimidin-2-ol derivatives. This class of compounds is of significant interest in medicinal chemistry, and a thorough understanding of their tautomeric behavior is crucial for drug design, synthesis, and biological evaluation. This document provides a comprehensive overview of the lactam-lactim tautomerism, experimental protocols for characterization, computational insights, and potential biological implications.

Introduction to Tautomerism in this compound

This compound derivatives exist in a dynamic equilibrium between two primary tautomeric forms: the lactim (enol) form, this compound, and the lactam (keto) form, 4-phenylpyrimidin-2(1H)-one. This prototropic tautomerism involves the migration of a proton between a nitrogen and an oxygen atom within the pyrimidine ring. The position of this equilibrium is a critical determinant of the molecule's physicochemical properties, including its solubility, lipophilicity, hydrogen bonding capabilities, and ultimately, its biological activity.

The equilibrium can be influenced by several factors, including the electronic nature of substituents on the phenyl and pyrimidine rings, the polarity of the solvent, temperature, and pH. Generally, in the gas phase, the enol form may be more stable, while in solution and the solid state, the keto form often predominates, particularly in polar solvents, due to favorable intermolecular hydrogen bonding.[1]

Synthesis of this compound Derivatives

The synthesis of this compound derivatives can be achieved through the cyclocondensation of a chalcone precursor with urea. This method provides a versatile route to a variety of substituted pyrimidinones.

General Synthesis Protocol

A widely applicable method involves the reaction of a substituted 1-phenyl-3-aryl-prop-2-en-1-one (chalcone) with urea in the presence of a base.[2][3]

Materials:

-

Substituted chalcone (1 equivalent)

-

Urea (1.5 equivalents)

-

Potassium hydroxide (or other suitable base)

-

Ethanol (solvent)

-

Hydrochloric acid (for neutralization)

Procedure:

-

Dissolve the chalcone and urea in ethanol in a round-bottom flask.

-

Add a solution of potassium hydroxide in ethanol dropwise to the reaction mixture with stirring.

-

Reflux the mixture for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

-

Neutralize the solution with dilute hydrochloric acid to precipitate the product.

-

Filter the solid precipitate, wash with cold water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified this compound derivative.

Experimental Characterization of Tautomers

A combination of spectroscopic techniques is essential for the unambiguous identification and quantification of the tautomeric forms of this compound derivatives in different environments.

NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the tautomeric equilibrium in solution.[4] Distinct chemical shifts for the protons and carbons in the lactam and lactim forms allow for their identification and, in many cases, quantification.

Expected Spectroscopic Data:

| Tautomer | Key ¹H NMR Signals (ppm) | Key ¹³C NMR Signals (ppm) |

| Lactam (Keto) | N-H proton (broad, downfield), C-H protons on pyrimidine and phenyl rings. | Carbonyl carbon (C=O) ~160-170 ppm, other aromatic and pyrimidine carbons. |

| Lactim (Enol) | O-H proton (broad), C-H protons on pyrimidine and phenyl rings. | C-O carbon ~155-165 ppm, other aromatic and pyrimidine carbons. |

Protocol for Quantitative ¹H NMR Analysis:

-

Prepare solutions of the this compound derivative of known concentration in various deuterated solvents (e.g., DMSO-d₆, CDCl₃, Methanol-d₄).

-

Acquire ¹H NMR spectra at a constant temperature.

-

Identify well-resolved signals corresponding to each tautomer.

-

Integrate the signals of the respective tautomers. The ratio of the integrals will correspond to the molar ratio of the tautomers in solution.[5]

-

The equilibrium constant (KT = [Lactim]/[Lactam]) can be calculated from the molar ratio.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study the tautomeric equilibrium, as the two tautomers will have different chromophores and thus different absorption maxima (λmax).[6][7]

Expected Spectroscopic Data:

| Tautomer | Expected λmax (nm) |

| Lactam (Keto) | Generally absorbs at a longer wavelength due to the extended conjugation of the C=O group. |

| Lactim (Enol) | Typically absorbs at a shorter wavelength. |

Protocol for UV-Vis Analysis:

-

Prepare dilute solutions of the compound in different solvents.

-

Record the UV-Vis absorption spectra over a suitable wavelength range (e.g., 200-400 nm).

-

Deconvolute the overlapping absorption bands corresponding to each tautomer to determine their relative contributions.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is particularly useful for identifying the functional groups present in each tautomer, especially in the solid state.

Expected Spectroscopic Data:

| Tautomer | Key IR Absorption Bands (cm⁻¹) |

| Lactam (Keto) | Strong C=O stretching vibration (~1650-1700 cm⁻¹), N-H stretching (~3200-3400 cm⁻¹). |

| Lactim (Enol) | O-H stretching (~3200-3600 cm⁻¹), C=N stretching (~1600-1650 cm⁻¹). |

Protocol for IR Analysis:

-

Prepare a sample of the solid compound as a KBr pellet or a mull.

-

For solution-phase studies, use a suitable solvent that has transparent windows in the regions of interest.

-

Record the IR spectrum.

-

The presence and relative intensities of the characteristic C=O and O-H/N-H stretching bands can provide qualitative and semi-quantitative information about the predominant tautomer.[11][12]

X-ray Crystallography

Single-crystal X-ray diffraction provides definitive structural information in the solid state, allowing for the unambiguous identification of the tautomeric form present in the crystal lattice.[13][14]

Protocol for X-ray Crystallography:

-

Grow single crystals of the this compound derivative from a suitable solvent.

-

Mount a suitable crystal on a goniometer and collect diffraction data using an X-ray diffractometer.

-

Solve and refine the crystal structure to determine the atomic positions and connectivity.

-

The location of the proton (on the nitrogen for the lactam form or on the oxygen for the lactim form) will confirm the tautomeric state.

Computational Analysis of Tautomerism

Quantum chemical calculations are a valuable tool for predicting the relative stabilities of tautomers and understanding the factors that influence the equilibrium.[15] Density Functional Theory (DFT) methods are commonly employed for this purpose.

Predicted Relative Stabilities of Tautomers:

Computational studies on similar pyrimidinone systems suggest that the lactam (keto) form is generally more stable than the lactim (enol) form in both the gas phase and in polar solvents. The energy difference can vary depending on the level of theory and the solvent model used.

| Solvent | Predicted More Stable Tautomer | Approximate Energy Difference (kcal/mol) |

| Gas Phase | Lactam (Keto) | 1-5 |

| Chloroform | Lactam (Keto) | 2-7 |

| Water | Lactam (Keto) | 5-10 |

Protocol for Computational Analysis:

-

Build the 3D structures of both the lactam and lactim tautomers of the this compound derivative.

-

Perform geometry optimization and frequency calculations for both tautomers in the gas phase and in various solvent models (e.g., using the Polarizable Continuum Model, PCM) at a suitable level of theory (e.g., B3LYP/6-311++G(d,p)).[16]

-

Calculate the relative Gibbs free energies (ΔG) of the two tautomers.

-

The tautomeric equilibrium constant (KT) can be calculated from the difference in Gibbs free energy using the equation: ΔG = -RTln(KT).

Biological Activity and Structure-Activity Relationships

This compound derivatives have been investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[17][18][19] The tautomeric form of the molecule can significantly impact its interaction with biological targets. For instance, the hydrogen bonding pattern of the lactam versus the lactim form will dictate its ability to bind to enzyme active sites or receptors.

Anticancer Activity and Cytotoxicity Assays

The MTT assay is a common colorimetric assay for assessing the cytotoxic effects of compounds on cancer cell lines.[20][21]

Protocol for MTT Assay:

-

Cell Seeding: Seed cancer cells (e.g., MCF-7, A549) in a 96-well plate and allow them to adhere overnight.[17]

-

Compound Treatment: Treat the cells with serial dilutions of the this compound derivative for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Living cells will reduce the yellow MTT to purple formazan crystals.[22]

-

Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Visualizations

Tautomeric Equilibrium

Caption: Lactam-lactim tautomeric equilibrium of this compound.

Experimental Workflow for Tautomerism Study

Caption: Workflow for the study of tautomerism in this compound.

Potential Signaling Pathway Inhibition

Caption: Hypothetical inhibition of a growth factor signaling pathway.

References

- 1. ias.ac.in [ias.ac.in]

- 2. scispace.com [scispace.com]

- 3. researchgate.net [researchgate.net]

- 4. (15)N and (31)P NMR Insights into Lactam-Lactim Tautomerism Activity Using cyclo-μ-Imidopolyphosphates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]

- 6. UV absorption and keto-enol tautomerism equilibrium of methoxy and dimethoxy 1,3-diphenylpropane-1,3-diones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. dial.uclouvain.be [dial.uclouvain.be]

- 8. Targeting Individual Tautomers in Equilibrium by Resonant Inelastic X-ray Scattering - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. molsci.center.ims.ac.jp [molsci.center.ims.ac.jp]

- 12. Molecular structures, FT-IR and FT-Raman spectra, NBO analysis, NLO properties, reactive sites and quantum chemical calculations of keto-enol tautomerism (2-amino-4-pyrimidinol and 2-amino-pyrimidine-4(1H)-one) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-Methyl-6-phenylpyrimidin-2-amine - PMC [pmc.ncbi.nlm.nih.gov]

- 14. 4-Hydroxy-6-methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]

- 15. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Direct and solvent-assisted keto-enol tautomerism and hydrogen-bonding interactions in 4-(m-chlorobenzylamino)-3-phenyl-4,5-dihydro-1H-1,2,4-triazol-5-one: a quantum-chemical study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

- 18. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. benchchem.com [benchchem.com]

- 21. benchchem.com [benchchem.com]

- 22. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]

Mechanism of Action of 4-Phenylpyrimidine Compounds: A Technical Guide

Introduction

The 4-phenylpyrimidine scaffold is a privileged structure in medicinal chemistry, serving as a versatile core for the development of a wide array of biologically active agents.[1] These compounds, characterized by a pyrimidine ring substituted with a phenyl group, have demonstrated significant potential in therapeutic areas including oncology, infectious diseases, and metabolic disorders.[2][3] Their efficacy stems from the ability to interact with a variety of biological targets, modulating key signaling pathways involved in pathogenesis. This guide provides an in-depth examination of the mechanisms of action for 4-phenylpyrimidine derivatives, supported by quantitative data, detailed experimental protocols, and pathway visualizations for researchers and drug development professionals.

Core Mechanisms of Action and Primary Biological Targets

The biological activity of 4-phenylpyrimidine compounds is primarily driven by their function as inhibitors or modulators of specific enzymes and receptors. The scaffold's unique electronic and structural properties allow for targeted interactions within the binding sites of these macromolecules.

Protein Kinase Inhibition

A predominant mechanism of action for many 4-phenylpyrimidine derivatives is the inhibition of protein kinases. These enzymes are critical regulators of nearly all cellular processes, and their dysregulation is a hallmark of cancer.[4]

-

Receptor Tyrosine Kinases (RTKs): Several compounds have been developed as inhibitors of RTKs such as the Epidermal Growth Factor Receptor (EGFR) and Platelet-Derived Growth Factor Receptor (PDGFR).[4][5] By competing with ATP at the kinase domain's binding site, these inhibitors block the autophosphorylation and activation of the receptor, thereby shutting down downstream pro-survival and proliferative signaling cascades like the PI3K/Akt and Ras/MAPK pathways.[5][6]

-

Non-Receptor Tyrosine Kinases: Focal Adhesion Kinase (FAK) is another key target. FAK inhibitors can suppress tumor cell migration and invasion.[7]

-

Cyclin-Dependent Kinases (CDKs): Certain 4-anilino-6-phenylpyrimidines have been patented as CDK inhibitors, which are crucial for cell cycle regulation. Inhibition of CDKs leads to cell cycle arrest and apoptosis in cancer cells.[4][8]

-

PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer. 4-phenylpyrimidine derivatives have been designed to inhibit PI3Kα, blocking the signal transduction that leads to cell growth and proliferation.[6]

Antifungal Activity via CYP51 Inhibition

In the context of infectious diseases, 2-phenylpyrimidine derivatives have been developed as potent antifungal agents. Their mechanism involves the inhibition of lanosterol 14α-demethylase (CYP51), a crucial enzyme in the biosynthesis of ergosterol.[9] Ergosterol is an essential component of the fungal cell membrane. By inhibiting its synthesis, these compounds disrupt membrane integrity, leading to fungal cell death.[9]

Antibacterial Action via FtsZ Inhibition

Certain thiophenyl-substituted pyrimidine derivatives exhibit antibacterial activity, particularly against Gram-positive bacteria like MRSA. The proposed mechanism is the inhibition of the Filamenting temperature-sensitive mutant Z (FtsZ) protein.[10] FtsZ is a prokaryotic homolog of tubulin that polymerizes to form the Z-ring, a structure essential for bacterial cell division. Inhibition of FtsZ polymerization and its associated GTPase activity effectively blocks cytokinesis, resulting in a bactericidal effect.[10]

GPR119 Agonism for Metabolic Disorders

Novel 4-amino-2-phenylpyrimidine derivatives have been identified as potent agonists of the G-protein coupled receptor 119 (GPR119).[11] Activation of GPR119 in pancreatic β-cells enhances glucose-dependent insulin secretion. This makes these compounds promising candidates for the treatment of type 2 diabetes, as they can improve glucose tolerance and preserve β-cell function.[11]

Modulation of Key Signaling Pathways

The interaction of 4-phenylpyrimidine compounds with their primary targets initiates a cascade of downstream effects, altering cellular signaling pathways critical for disease progression.

PI3K/Akt/mTOR Signaling Pathway

Inhibition of PI3K by certain 4-phenylpyrimidine derivatives is a key anti-cancer mechanism. This action blocks the conversion of PIP2 to PIP3, preventing the activation of Akt and the subsequent mTORC1 signaling. The net result is a decrease in protein synthesis, cell growth, and proliferation, and often an induction of apoptosis.[6][12]

Receptor Tyrosine Kinase (RTK) Signaling

Compounds targeting RTKs like EGFR prevent the activation of downstream pathways, most notably the Ras-Raf-MEK-ERK (MAPK) cascade. This pathway is central to transmitting signals from the cell surface to the nucleus to control gene expression related to cell proliferation, differentiation, and survival.

Cell Cycle Regulation

By inhibiting CDKs, 4-phenylpyrimidine derivatives can halt the cell cycle at critical checkpoints, such as G1/S or G2/M.[8] This prevents the replication of damaged DNA and can trigger apoptosis if the cell does not pass the checkpoint, thereby stopping the proliferation of cancerous cells.

Quantitative Data Summary

The potency of 4-phenylpyrimidine derivatives is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀), inhibition constant (Kᵢ), and minimum inhibitory concentration (MIC).[13][14]

Table 1: Kinase Inhibitory Activity

| Compound Class | Target Kinase | IC₅₀ / Kᵢ | Reference |

| Pyrimidine-based FAK inhibitor (72) | FAK | IC₅₀ = 27.4 nM | [7] |

| Phenylpyrazolo[3,4-d]pyrimidine (5i) | EGFR | IC₅₀ = 0.3 µM | [5] |

| Phenylpyrazolo[3,4-d]pyrimidine (5i) | VEGFR2 | IC₅₀ = 7.60 µM | [5] |

| 4-Anilinopyrimidines (19, 27) | Class III RTKs | Low µM range | [4] |

Table 2: Antiproliferative/Cytotoxic Activity

| Compound / Derivative | Cancer Cell Line | IC₅₀ Value | Reference |

| Pyrimidine-based FAK inhibitor (72) | (Not specified) | 0.126 µM | [7] |

| 4-Anilinopyrimidine (19) | BxPC3 (Pancreatic) | Sub-µM range | [4] |

| 4-Anilinopyrimidine (27) | BxPC3 (Pancreatic) | Sub-µM range | [4] |

| Fused 1,4-benzodioxane pyrimidine (131) | HepG2 (Liver) | 0.11 ± 0.02 µM | [7] |

| Fused 1,4-benzodioxane pyrimidine (131) | U937 (Lymphoma) | 0.07 ± 0.01 µM | [7] |

| Fused 1,4-benzodioxane pyrimidine (131) | Y79 (Retinoblastoma) | 0.10 ± 0.02 µM | [7] |

| Fused 1,4-benzodioxane pyrimidine (131) | A549 (Lung) | 0.80 ± 0.09 µM | [7] |

| 4-amino-3-phenylpyrimidine (7) | (Not specified) | ~6 µM | [15] |

Table 3: Antifungal Activity

| Compound Class / ID | Fungal Strain | MIC Value | Reference |

| 2-Phenylpyrimidine (C6) | Candida albicans | MIC < 0.125 µg/mL | [9] |

| 2-Phenylpyrimidine (C6) | Candida tropicalis | MIC = 0.25 µg/mL | [9] |

| 2-Phenylpyrimidine (C6) | Cryptococcus neoformans | MIC = 0.5 µg/mL | [9] |

| Pyrimidine-triazole hybrid (45) | Fluconazole-resistant C. albicans | MIC₉₀ < 0.05–0.1 µg/mL | [7] |

Key Experimental Protocols

Validation of the biological activity and mechanism of action of 4-phenylpyrimidine compounds relies on a suite of standardized biochemical and cell-based assays.

Enzyme Inhibition Assay (General Protocol)

This protocol is used to determine the IC₅₀ value of a compound against a purified target enzyme (e.g., a protein kinase).[16]

-

Objective: To measure the concentration of a 4-phenylpyrimidine inhibitor required to reduce the activity of a target enzyme by 50%.

-

Materials:

-

Purified target enzyme

-

Specific substrate for the enzyme (e.g., a peptide for a kinase)

-

Cofactor (e.g., ATP for kinases)

-

Assay buffer optimized for pH and ionic strength

-

Test compound serially diluted in DMSO

-

384-well microplates

-

Plate reader (e.g., luminometer for kinase-glo assays)

-

-

Methodology:

-

Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and ATP in the assay buffer. Perform serial dilutions of the test compound.

-

Assay Reaction: In each well of the microplate, add the enzyme, the test compound at various concentrations, and the assay buffer. Allow a pre-incubation period (e.g., 15-30 minutes) for the compound to bind to the enzyme.

-

Initiation: Initiate the enzymatic reaction by adding the substrate and ATP mixture.

-

Incubation: Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a specific duration (e.g., 60 minutes).

-

Detection: Stop the reaction and measure the output signal. For kinase assays, a common method is to quantify the amount of ATP remaining using a luciferase-based reagent (e.g., Kinase-Glo®). A lower light output indicates higher kinase activity (more ATP consumed).

-

Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the metabolic activity of cultured cancer cells, which serves as an indicator of cell viability and proliferation.[8]

-

Objective: To determine the cytotoxic or anti-proliferative effect of a 4-phenylpyrimidine compound on cancer cell lines.

-

Materials:

-

Human cancer cell lines (e.g., A549, MCF-7)

-

Cell culture medium and supplements (e.g., FBS)

-

96-well cell culture plates

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilizing agent (e.g., DMSO or acidified isopropanol)

-

-

Methodology:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include vehicle-only (e.g., DMSO) and no-treatment controls.

-

Incubation: Incubate the cells for a defined period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT into purple formazan crystals.

-

Solubilization: Remove the medium and add a solubilizing agent to dissolve the formazan crystals.

-

Measurement: Measure the absorbance of the resulting purple solution at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the compound concentration to determine the IC₅₀.

-

Conclusion

4-Phenylpyrimidine compounds represent a highly versatile and pharmacologically significant class of molecules. Their mechanism of action is diverse, ranging from the potent inhibition of key protein kinases in oncology to the disruption of essential microbial enzymes. The ability to systematically modify the core scaffold allows for the fine-tuning of activity against specific targets, leading to the development of selective and potent therapeutic agents. The continued exploration of this chemical space, guided by a deep understanding of the underlying mechanisms and signaling pathways, promises to yield novel candidates for treating a wide spectrum of human diseases.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-Phenylpyrimidine | 3438-48-0 | Benchchem [benchchem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel 4-Morpholino-7,8-dihydro-5H-thiopyrano[4,3-d]pyrimidine Derivatives Bearing Phenylpyridine/ Phenylpyrimidine-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. Design, synthesis and evaluation of 2-phenylpyrimidine derivatives as novel antifungal agents targeting CYP51 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Discovery and biological evaluation of novel 4-amino-2-phenylpyrimidine derivatives as potent and orally active GPR119 agonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Cancer Cells Tune the Signaling Pathways to Empower de Novo Synthesis of Nucleotides | MDPI [mdpi.com]

- 13. Qualitative and quantitative assessment of drug-drug interaction potential in man, based on Ki, IC50 and inhibitor concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. youtube.com [youtube.com]

- 15. pubs.acs.org [pubs.acs.org]

- 16. benchchem.com [benchchem.com]

The Dawn of a Heterocycle: An In-depth Technical Guide to the Discovery and History of Pyrimidine-Based Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrimidine core, a simple six-membered aromatic heterocycle with two nitrogen atoms, is a fundamental building block of life and a privileged scaffold in medicinal chemistry. From the very blueprint of genetic information to the front lines of antiviral and anticancer therapies, pyrimidine-based compounds have played a pivotal role in advancing our understanding of biology and improving human health. This technical guide provides a comprehensive exploration of the discovery and history of these remarkable compounds, detailing the foundational synthetic work of the 19th century, the elucidation of their biochemical significance, and their evolution into modern therapeutics. This document is designed to be a valuable resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also detailed experimental protocols and structured data to inform and inspire future research.

The Early Days: Isolation and the Dawn of Synthesis

The story of pyrimidines begins not with the parent heterocycle, but with its derivatives. One of the earliest encounters with a pyrimidine-based compound was the isolation of alloxan from the oxidation of uric acid by Brugnatelli in 1818. However, it was the pioneering work of German chemist Adolf von Baeyer in 1864 that marked the first synthesis of the parent ring system of the barbiturates, barbituric acid.[1]

A significant milestone in the history of pyrimidine chemistry was the first laboratory synthesis of a pyrimidine compound, barbituric acid, from urea and malonic acid in 1879 by the French chemist Édouard Grimaux.[1][2] This reaction laid the groundwork for the development of a plethora of barbiturate drugs.

The systematic study of pyrimidines, however, is largely credited to Adolf Pinner, who in 1884, began to synthesize pyrimidine derivatives by condensing ethyl acetoacetate with amidines.[3] It was Pinner who, in 1885, first proposed the name "pyrimidin".[3] The parent pyrimidine compound, a colorless solid, was finally synthesized in 1900 by Siegmund Gabriel and James Colman.[3] They achieved this by converting barbituric acid to 2,4,6-trichloropyrimidine, followed by reduction with zinc dust in hot water.[3]

Foundational Synthetic Protocols

While the reagents and techniques of 19th-century chemistry may seem rudimentary by today's standards, the foundational synthetic work of chemists like Grimaux and Pinner was remarkably robust. Below are detailed methodologies for these key historical syntheses, adapted from established procedures.

Experimental Protocol 1: Synthesis of Barbituric Acid (Adapted from Grimaux and subsequent modifications)

Objective: To synthesize barbituric acid via the condensation of diethyl malonate and urea.

Materials:

-

Sodium metal

-

Absolute ethanol

-

Diethyl malonate

-

Urea (dry)

-

Hydrochloric acid (concentrated)

-

Distilled water

-

Round-bottomed flask with reflux condenser

-

Heating mantle or oil bath

-

Büchner funnel and filter flask

-

Ice bath

Procedure:

-

In a round-bottomed flask equipped with a reflux condenser, dissolve finely cut sodium (0.5 gram atom) in absolute ethanol (250 mL).

-

To the resulting sodium ethoxide solution, add diethyl malonate (0.5 mole).

-

Separately, dissolve dry urea (0.5 mole) in hot absolute ethanol (250 mL, approximately 70°C).

-

Add the hot urea solution to the diethyl malonate mixture.

-

Heat the reaction mixture to reflux at 110°C for seven hours using an oil bath. A white solid, the sodium salt of barbituric acid, will precipitate.

-

After the reaction is complete, add hot water (500 mL, approximately 50°C) to dissolve the precipitate.

-

Acidify the solution with concentrated hydrochloric acid until it is acidic to litmus paper.

-

Cool the clear solution in an ice bath overnight to crystallize the barbituric acid.

-

Collect the white product by suction filtration using a Büchner funnel, wash with cold water (50 mL), and dry in an oven at 105-110°C.

Expected Yield: 72-78%

Experimental Protocol 2: The Pinner Synthesis of a Substituted Pyrimidine

Objective: To synthesize a 2-substituted-4-hydroxy-6-methylpyrimidine by condensing an amidine with a β-ketoester.

Materials:

-

Amidine hydrochloride

-

β-Ketoester (e.g., ethyl acetoacetate)

-

Strong base (e.g., sodium ethoxide)

-

Ethanol

-

Round-bottomed flask with reflux condenser

-

Stirring apparatus

Procedure:

-

Prepare a solution of sodium ethoxide in ethanol by dissolving sodium metal in absolute ethanol.

-

To this solution, add the amidine hydrochloride to generate the free amidine base.

-

Add the β-ketoester (e.g., ethyl acetoacetate) to the reaction mixture.

-

Heat the mixture to reflux with stirring for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and neutralize with an appropriate acid (e.g., acetic acid).

-

The pyrimidine product may precipitate upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the product by filtration, wash with a small amount of cold ethanol, and recrystallize from a suitable solvent.

The Biochemical Significance: Pyrimidines in Nature

The true importance of pyrimidines emerged with the discovery of their central role in the chemistry of life. The pyrimidine ring system is a core component of the nucleobases cytosine (C), thymine (T), and uracil (U), which are essential for the formation of DNA and RNA.[3] It is also found in thiamine (vitamin B1).[3] The biosynthesis of pyrimidines occurs through two main pathways: the de novo pathway and the salvage pathway.

De Novo Pyrimidine Biosynthesis

The de novo pathway builds the pyrimidine ring from simple precursors: bicarbonate, aspartate, and ammonia (from glutamine).[4] This energy-intensive process is crucial for providing the necessary building blocks for nucleic acid synthesis, especially in rapidly dividing cells.

References

The Pyrimidine Core: A Scaffolding for Diverse Biological Activity

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrimidine nucleus, a fundamental heterocyclic aromatic organic compound, stands as a cornerstone in the edifice of medicinal chemistry. Its prevalence in the natural world, most notably as a constituent of the nucleobases cytosine, thymine, and uracil, has made it a privileged scaffold in the design and synthesis of novel therapeutic agents. The inherent ability of the pyrimidine ring to engage in various biological interactions has led to the development of a vast array of drugs with a broad spectrum of activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][2][3] This technical guide provides a comprehensive overview of the biological activities of pyrimidine core structures, presenting quantitative data, detailed experimental protocols, and visualizations of key signaling pathways to aid researchers in the field of drug discovery and development.

Anticancer Activity of Pyrimidine Derivatives

Pyrimidine-based compounds have emerged as a significant class of anticancer agents, targeting a variety of signaling pathways and cellular processes crucial for cancer cell proliferation and survival.[4] Their mechanisms of action are diverse, ranging from the inhibition of key enzymes like kinases to the disruption of DNA synthesis.[5]

Targeting Kinase Signaling Pathways

Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell growth, differentiation, and survival.